(Z)-Ethyl 3-(6-chloropyridin-3-yl)acrylate
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Overview
Description
(Z)-Ethyl 3-(6-chloropyridin-3-yl)acrylate is an organic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and an ethyl acrylate moiety at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Ethyl 3-(6-chloropyridin-3-yl)acrylate typically involves the reaction of 6-chloropyridine-3-carbaldehyde with ethyl acrylate under basic conditions. The reaction is often catalyzed by a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
(Z)-Ethyl 3-(6-chloropyridin-3-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylate moiety to an alcohol or alkane.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(Z)-Ethyl 3-(6-chloropyridin-3-yl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be employed in the development of bioactive molecules and pharmaceuticals.
Medicine: It may serve as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-Ethyl 3-(6-chloropyridin-3-yl)acrylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(6-chloropyridin-3-yl)propanoate: Similar structure but with a propanoate moiety instead of an acrylate.
6-Chloropyridine-3-carboxylic acid: Lacks the ethyl acrylate moiety.
3-(6-Chloropyridin-3-yl)acrylic acid: Contains an acrylic acid moiety instead of an ethyl acrylate.
Uniqueness
(Z)-Ethyl 3-(6-chloropyridin-3-yl)acrylate is unique due to the presence of both the ethyl acrylate and the 6-chloropyridine moieties, which confer specific reactivity and properties that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C10H10ClNO2 |
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Molecular Weight |
211.64 g/mol |
IUPAC Name |
ethyl (Z)-3-(6-chloropyridin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C10H10ClNO2/c1-2-14-10(13)6-4-8-3-5-9(11)12-7-8/h3-7H,2H2,1H3/b6-4- |
InChI Key |
FHRIBCCVJCCJCZ-XQRVVYSFSA-N |
Isomeric SMILES |
CCOC(=O)/C=C\C1=CN=C(C=C1)Cl |
Canonical SMILES |
CCOC(=O)C=CC1=CN=C(C=C1)Cl |
Origin of Product |
United States |
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